3-(Cyclohexen-1-yl)propionic acid
Overview
Description
3-(Cyclohexen-1-yl)propionic acid is an organic compound with the molecular formula C9H14O2. It is characterized by a cyclohexene ring attached to a propionic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexen-1-yl)propionic acid typically involves the reaction of cyclohexene with propionic acid under specific conditions. One common method is the catalytic hydrogenation of cyclohexene in the presence of a suitable catalyst, followed by the addition of propionic acid. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions. These methods allow for large-scale production while maintaining consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexen-1-yl)propionic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the propionic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
3-(Cyclohexen-1-yl)propionic acid has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as a precursor for drug development, particularly in designing anti-inflammatory and analgesic agents.
Material Science: Its unique structure makes it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Cyclohexen-1-yl)propionic acid involves its interaction with various molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in inflammatory processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexene-1-carboxylic acid
- Cyclohexanepropionic acid
- Cyclohexenylacetic acid
Uniqueness
3-(Cyclohexen-1-yl)propionic acid is unique due to its combination of a cyclohexene ring and a propionic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in fields requiring specific structural features .
Properties
IUPAC Name |
3-(cyclohexen-1-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)7-6-8-4-2-1-3-5-8/h4H,1-3,5-7H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAUORCZKIOKQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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